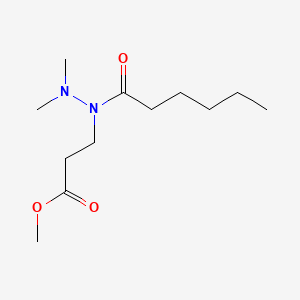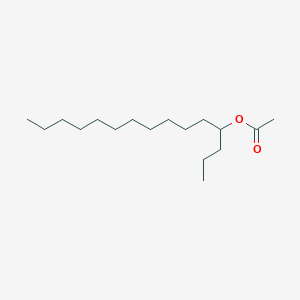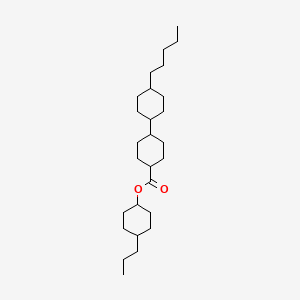
4-Propylcyclohexyl (trans(trans(trans)))-4'-pentyl(1,1'-bicyclohexyl)-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propylcyclohexyl (trans(trans(trans)))-4’-pentyl(1,1’-bicyclohexyl)-4-carboxylate is a complex organic compound known for its unique structural properties. This compound is characterized by its bicyclohexyl core, which is substituted with propyl and pentyl groups, making it a significant molecule in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylcyclohexyl (trans(trans(trans)))-4’-pentyl(1,1’-bicyclohexyl)-4-carboxylate typically involves multiple steps. One common method includes the reaction of 4-Propylcyclohexylcyclohexanone with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
4-Propylcyclohexyl (trans(trans(trans)))-4’-pentyl(1,1’-bicyclohexyl)-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides, where the propyl or pentyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Substitution: Halides, bases like potassium carbonate, reflux conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Propylcyclohexyl (trans(trans(trans)))-4’-pentyl(1,1’-bicyclohexyl)-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Propylcyclohexyl (trans(trans(trans)))-4’-pentyl(1,1’-bicyclohexyl)-4-carboxylate involves its interaction with specific molecular targets. It is believed to modulate signaling pathways by binding to receptors or enzymes, leading to changes in cellular activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and pain perception .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(trans-4’-Propylcyclohexyl)cyclohexan-1-one
- trans,trans-4-(4-Ethoxy-2,3-difluorophenyl)-4’-propylbicyclohexyl
- trans-4-(4-n-Propylcyclohexyl)cyclohexanone
Uniqueness
4-Propylcyclohexyl (trans(trans(trans)))-4’-pentyl(1,1’-bicyclohexyl)-4-carboxylate stands out due to its unique bicyclohexyl core and the specific arrangement of propyl and pentyl groups.
Propiedades
Número CAS |
94732-93-1 |
|---|---|
Fórmula molecular |
C27H48O2 |
Peso molecular |
404.7 g/mol |
Nombre IUPAC |
(4-propylcyclohexyl) 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C27H48O2/c1-3-5-6-8-22-9-13-23(14-10-22)24-15-17-25(18-16-24)27(28)29-26-19-11-21(7-4-2)12-20-26/h21-26H,3-20H2,1-2H3 |
Clave InChI |
OVFOZIMLZLERHF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3CCC(CC3)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


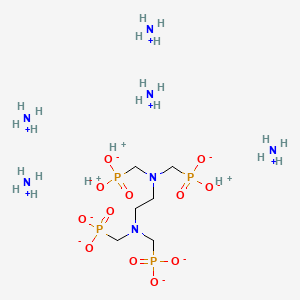

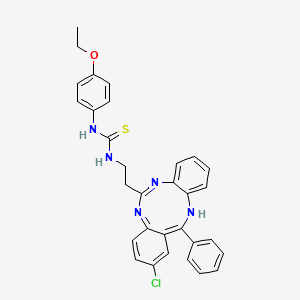
![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12707750.png)
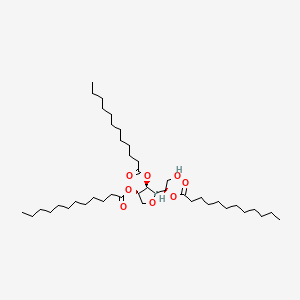
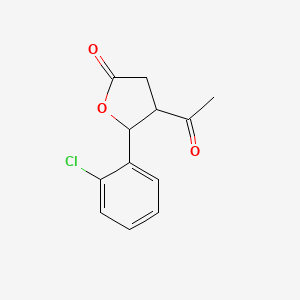
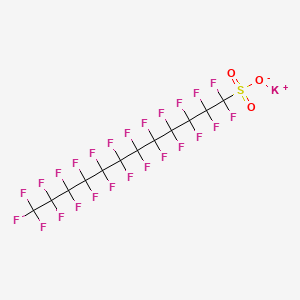
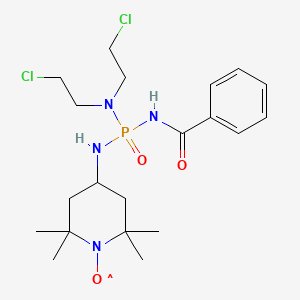

![9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid](/img/structure/B12707800.png)
